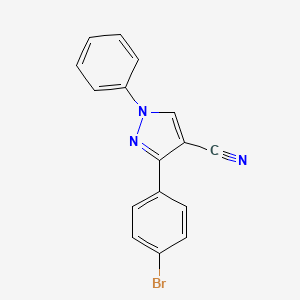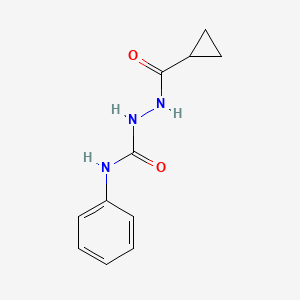![molecular formula C14H13ClN2O3S B5720298 N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as CI-1040, is a small molecule inhibitor that targets the MAP kinase pathway. The MAP kinase pathway is a critical signaling pathway that regulates cell growth, differentiation, and survival. CI-1040 has been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide targets the MAP kinase pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate ERK1 and ERK2. ERK1 and ERK2 are downstream effectors of the MAP kinase pathway that regulate cell growth, differentiation, and survival. By inhibiting the activity of MEK1 and MEK2, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide blocks the activation of ERK1 and ERK2, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of ERK1 and ERK2, leading to the inhibition of cell growth and proliferation. N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
One of the advantages of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide is that it is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential therapeutic applications in cancer treatment. However, one of the limitations of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide is that it has low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide. One future direction is to study the potential therapeutic applications of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide in combination with other cancer therapies such as immunotherapy and targeted therapy. Another future direction is to study the potential therapeutic applications of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide in other diseases such as rheumatoid arthritis and psoriasis. Finally, future studies could focus on the development of more potent and selective inhibitors of the MAP kinase pathway.
合成法
The synthesis of N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide involves several steps. The first step involves the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The second step involves the reaction of 2-chlorobenzoyl chloride with 4-aminobenzenesulfonamide to form N-(2-chlorophenyl)-4-aminobenzenesulfonamide. The final step involves the reaction of N-(2-chlorophenyl)-4-aminobenzenesulfonamide with dimethyl sulfate to form N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide.
科学的研究の応用
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide has been studied for its potential therapeutic applications in other diseases such as rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
N-(2-chlorophenyl)-4-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-11-8-6-10(7-9-11)14(18)16-13-5-3-2-4-12(13)15/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACXKLCSWBKADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![N-benzyl-2-cyano-3-[(2-methoxybenzyl)amino]-2-butenamide](/img/structure/B5720261.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)
![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)